

Recommended dosage of TOP1210 for in-vitro assays

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Compound of Interest

Compound Name: TOP1210

Cat. No.: B15578661

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TOP1210: Application Notes for In-Vitro Assays

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Introduction

TOP1210 is a potent, narrow-spectrum kinase inhibitor with high affinity for p38 α , Src, and Syk kinases.[1][2] Its primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, making it a valuable tool for in-vitro studies of inflammation. **TOP1210** has been demonstrated to effectively inhibit the release of key inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), from various cell types.[3] These application notes provide detailed protocols for utilizing **TOP1210** in in-vitro assays to study its anti-inflammatory effects, with a specific focus on the inhibition of IL-1 β -stimulated IL-8 release in the human colon adenocarcinoma cell line, HT-29.

Data Presentation

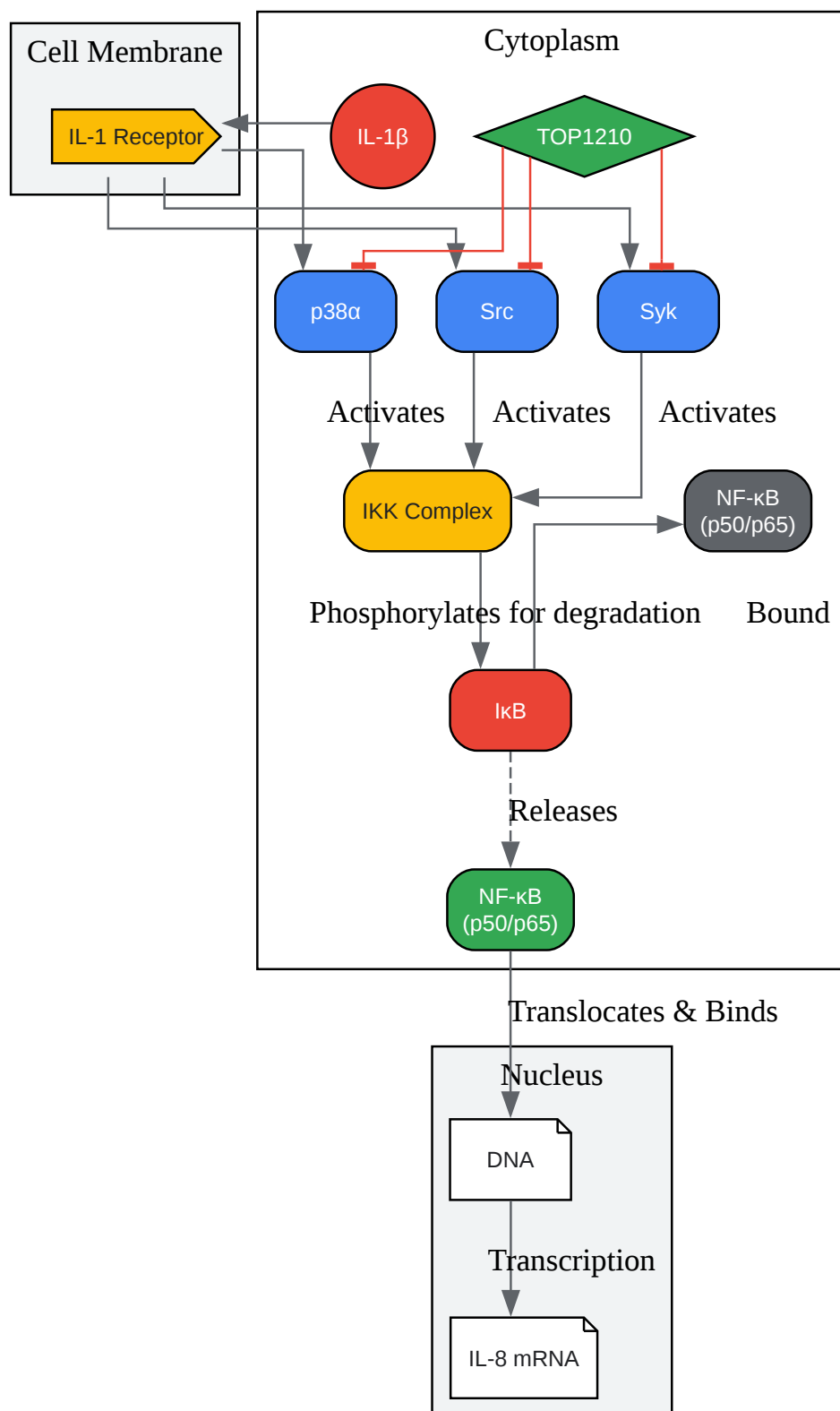
The inhibitory activity of **TOP1210** on cytokine production has been quantified in different cellular models. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below for easy reference and comparison.

Cell Line/Primary Cells	Cytokine Inhibited	Stimulant	IC50 of TOP1210
HT-29 Cells	IL-8	IL-1 β	1.8 nM[3]
Ulcerative Colitis (UC) Myofibroblasts	IL-6	TNF- α	2.2 ng/mL[3]
Ulcerative Colitis (UC) Myofibroblasts	IL-8	TNF- α	2.1 ng/mL[3]

Note: The molecular weight of **TOP1210** is 796.93 g/mol .[1]

Signaling Pathway

TOP1210 exerts its anti-inflammatory effects by targeting key kinases in the inflammatory signaling cascade. Upon stimulation by pro-inflammatory cytokines like IL-1 β or TNF- α , a signaling cascade is initiated that typically leads to the activation of the transcription factor NF- κ B. The kinases p38 α , Src, and Syk are crucial components of this pathway. By inhibiting these kinases, **TOP1210** effectively blocks the downstream activation of NF- κ B, which in turn prevents the transcription of pro-inflammatory genes, including IL-8.



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Caption: **TOP1210** inhibits p38 α , Src, and Syk, blocking NF- κ B activation and IL-8 transcription.

Experimental Protocols

Protocol 1: Inhibition of IL-1 β -Stimulated IL-8 Release in HT-29 Cells

This protocol describes a method to determine the inhibitory effect of **TOP1210** on the production of IL-8 in human colon adenocarcinoma HT-29 cells stimulated with Interleukin-1 beta (IL-1 β).

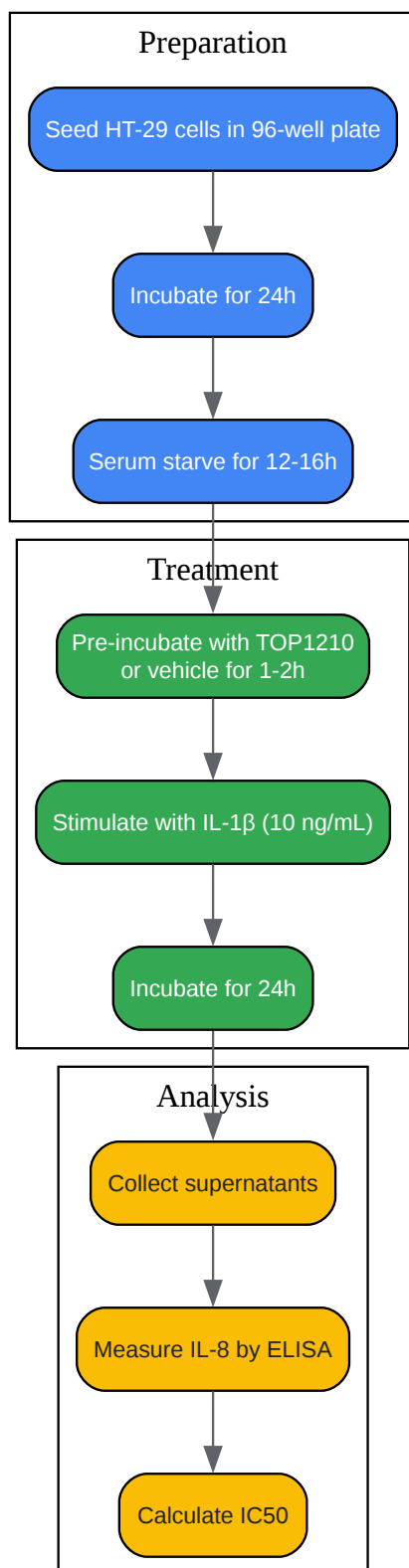
Materials:

- HT-29 cells (ATCC HTB-38)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Recombinant Human IL-1 β
- **TOP1210**
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Human IL-8 ELISA Kit
- Microplate reader

Procedure:

- Cell Culture:
 - Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Subculture cells every 2-3 days or when they reach 80-90% confluency.
- Cell Seeding:
 - Harvest HT-29 cells using Trypsin-EDTA and resuspend in complete growth medium.
 - Seed the cells in a 96-well plate at a density of 5×10^4 cells/well in 100 µL of complete growth medium.
 - Incubate the plate for 24 hours to allow cells to adhere.
- Serum Starvation:
 - After 24 hours, gently aspirate the growth medium and wash the cells once with 100 µL of sterile PBS.
 - Add 100 µL of serum-free DMEM to each well and incubate for 12-16 hours.
- Inhibitor Treatment:
 - Prepare a stock solution of **TOP1210** in DMSO.
 - Prepare serial dilutions of **TOP1210** in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
 - Aspirate the serum-free medium from the wells and add 100 µL of the **TOP1210** dilutions or vehicle control (serum-free DMEM with DMSO).
 - Pre-incubate the cells with **TOP1210** for 1-2 hours at 37°C.
- Cell Stimulation:

- Prepare a solution of IL-1 β in serum-free DMEM at a concentration that will give a final concentration of 10 ng/mL in the wells.
- Add the IL-1 β solution to all wells except the unstimulated control wells.
- Incubate the plate for 24 hours at 37°C.
- Sample Collection and Analysis:
 - After the 24-hour incubation, centrifuge the 96-well plate at 1000 rpm for 5 minutes.
 - Carefully collect the cell culture supernatants for IL-8 measurement.
 - Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of IL-8 inhibition for each concentration of **TOP1210** compared to the IL-1 β -stimulated vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **TOP1210** concentration and determine the IC50 value using a suitable software.



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Caption: Workflow for determining the IC₅₀ of **TOP1210** on IL-8 release in HT-29 cells.

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